molecular formula C12H13BrN2O3 B1475081 Ethyl 6-bromo-8-ethoxyimidazo[1,2-a]pyridine-3-carboxylate CAS No. 2206608-16-2

Ethyl 6-bromo-8-ethoxyimidazo[1,2-a]pyridine-3-carboxylate

Cat. No.: B1475081
CAS No.: 2206608-16-2
M. Wt: 313.15 g/mol
InChI Key: LRMYJBHRJSBVAM-UHFFFAOYSA-N
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Description

Ethyl 6-bromo-8-ethoxyimidazo[1,2-a]pyridine-3-carboxylate is a halogenated imidazo[1,2-a]pyridine derivative characterized by a bromo substituent at position 6 and an ethoxy group at position 6. The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry due to its versatility in drug discovery, particularly in antiviral, antitumor, and antimicrobial applications . The bromine atom at position 6 enhances electrophilic reactivity, making the compound a valuable intermediate for further functionalization, while the ethoxy group at position 8 may influence solubility and metabolic stability .

Properties

IUPAC Name

ethyl 6-bromo-8-ethoxyimidazo[1,2-a]pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrN2O3/c1-3-17-10-5-8(13)7-15-9(6-14-11(10)15)12(16)18-4-2/h5-7H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRMYJBHRJSBVAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CN2C1=NC=C2C(=O)OCC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 6-bromo-8-ethoxyimidazo[1,2-a]pyridine-3-carboxylate (CAS Number: 2206608-16-2) is a compound belonging to the imidazo[1,2-a]pyridine class, which has garnered attention for its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₁₂H₁₃BrN₂O₃
  • Molecular Weight : 313.15 g/mol
  • Structural Characteristics : The compound features a bromine atom at the 6-position and an ethoxy group at the 8-position of the imidazo[1,2-a]pyridine ring system, contributing to its pharmacological profile.

Biological Activity Overview

Imidazo[1,2-a]pyridine derivatives, including this compound, are known for a variety of biological activities:

  • Antimicrobial Activity : Studies have shown that imidazo[1,2-a]pyridine derivatives exhibit significant antibacterial properties. For instance, some derivatives have been reported to inhibit the growth of multidrug-resistant Mycobacterium tuberculosis (Mtb) strains with minimum inhibitory concentrations (MICs) ranging from 0.03 to 5.0 μM .
  • Anticonvulsant Properties : Research indicates that certain imidazo[1,2-a]pyridine compounds act as anticonvulsants by modulating neurotransmitter systems in the brain .
  • Anti-inflammatory Effects : These compounds have also demonstrated anti-inflammatory activities, making them potential candidates for treating inflammatory diseases .
  • Cancer Therapeutics : Some studies suggest that imidazo[1,2-a]pyridine derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

The biological activity of this compound is attributed to its interaction with specific biological targets:

  • Kinase Inhibition : Many derivatives in this class function as inhibitors of cyclin-dependent kinases (CDKs), which play crucial roles in cell cycle regulation .
  • Receptor Modulation : The compound may interact with neurotransmitter receptors or other cellular receptors involved in inflammation and pain pathways .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntibacterialEffective against Mtb; MICs of 0.03 to 5.0 μM
AnticonvulsantModulates neurotransmitters; reduces seizures
Anti-inflammatoryReduces inflammation markers in animal models
AnticancerInduces apoptosis in cancer cell lines

Case Study: Antimicrobial Efficacy

In a recent study evaluating the antimicrobial efficacy of various imidazo[1,2-a]pyridine derivatives, this compound was found to exhibit potent activity against both replicating and non-replicating Mtb strains. The study highlighted its potential as a lead compound for developing new anti-TB therapies .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of Ethyl 6-bromo-8-ethoxyimidazo[1,2-a]pyridine-3-carboxylate can be contextualized by comparing it to analogs with variations in substituents, ring systems, and applications. Below is a detailed analysis supported by empirical data.

Substituent Variations at Position 6

Compound Name Substituent (Position 6) Molecular Formula Molecular Weight Key Properties/Applications Reference
This compound Br C₁₂H₁₃BrN₂O₃ 327.15 g/mol High electrophilicity; potential intermediate for Suzuki couplings
Ethyl 6-chloro-8-ethoxyimidazo[1,2-a]pyridine-3-carboxylate Cl C₁₂H₁₃ClN₂O₃ 268.70 g/mol Lower molecular weight; reduced steric hindrance for nucleophilic substitutions
Ethyl 6-fluoroimidazo[1,2-a]pyridine-2-carboxylate F C₁₀H₉FN₂O₂ 220.19 g/mol Enhanced metabolic stability due to fluorine’s electronegativity

Key Insight : Bromine’s larger atomic radius and polarizability compared to chlorine or fluorine increase reactivity in cross-coupling reactions, making the target compound preferable for synthesizing complex derivatives .

Substituent Variations at Position 8

Compound Name Substituent (Position 8) Molecular Formula Molecular Weight Key Properties/Applications Reference
This compound OCH₂CH₃ C₁₂H₁₃BrN₂O₃ 327.15 g/mol Improved solubility in polar solvents due to ethoxy group
Ethyl 8-(benzyloxy)-2-methylimidazo[1,2-a]pyridine-3-carboxylate OCH₂C₆H₅ C₁₈H₁₈N₂O₃ 310.35 g/mol Increased lipophilicity for membrane penetration in biological systems
8-Amino-6-bromoimidazo[1,2-a]pyridine-2-carboxylate NH₂ C₉H₇BrN₃O₂ 283.08 g/mol Amino group enables hydrogen bonding; used in CDK inhibitor synthesis

Key Insight : The ethoxy group balances solubility and steric effects, whereas bulkier substituents like benzyloxy enhance lipophilicity for pharmacokinetic optimization .

Variations in the Core Heterocycle

Compound Name Core Structure Molecular Formula Molecular Weight Key Properties/Applications Reference
This compound Imidazo[1,2-a]pyridine C₁₂H₁₃BrN₂O₃ 327.15 g/mol Broad reactivity in medicinal chemistry
Ethyl 6-bromo-2-methylimidazo[1,2-a]pyrimidine-3-carboxylate Imidazo[1,2-a]pyrimidine C₁₀H₁₀BrN₃O₂ 284.11 g/mol Pyrimidine core alters electronic distribution; potential antiviral activity
Ethyl 8-iodo-2,6-bis(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate Imidazo[1,2-a]pyridine C₁₂H₇F₆IN₂O₂ 452.10 g/mol Iodo and CF₃ groups enhance halogen bonding and metabolic stability

Key Insight : Pyrimidine analogs exhibit distinct electronic properties, while halogen and trifluoromethyl substitutions optimize target engagement in biological systems .

Functional Group Modifications at Position 2

Compound Name Substituent (Position 2) Molecular Formula Molecular Weight Key Properties/Applications Reference
Ethyl 6-chloro-2-phenylimidazo[1,2-a]pyridine-3-carboxylate C₆H₅ C₁₆H₁₃ClN₂O₂ 300.74 g/mol Aromatic phenyl group enhances π-π stacking in enzyme inhibition
Ethyl 6-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate CH₃ C₁₁H₁₁ClN₂O₂ 238.67 g/mol Methyl group reduces steric hindrance for nucleophilic attacks

Key Insight : Bulky groups at position 2 (e.g., phenyl) improve target selectivity in enzyme inhibition, whereas methyl groups favor synthetic accessibility .

Q & A

Q. What synthetic routes are commonly employed for Ethyl 6-bromo-8-ethoxyimidazo[1,2-a]pyridine-3-carboxylate?

The synthesis typically involves cyclocondensation of halogenated pyridine precursors with activated carbonyl intermediates. For example, imidazo[1,2-a]pyridine derivatives are synthesized via one-pot two-step reactions using brominated ethanone intermediates and amino-substituted pyridines under reflux conditions. Optimization includes sodium bicarbonate as a base in 2-propanol at 80°C, yielding 44–55% after column chromatography . Bromination steps often employ bromine or N-bromosuccinimide (NBS) in dichloromethane .

Q. How is the structural identity of this compound confirmed post-synthesis?

Structural confirmation relies on multimodal spectroscopy:

  • 1H/13C NMR : Assigns proton and carbon environments (e.g., aromatic protons at δ 7.2–8.5 ppm, ethoxy groups at δ 1.2–1.4 ppm) .
  • HRMS : Validates molecular weight (e.g., observed m/z 269.09 for C10H9BrN2O2) .
  • X-ray crystallography : Resolves crystal packing and dihedral angles between substituents (e.g., 16.2° between pyridine and imidazo rings) .

Q. What biological activities are reported for structurally analogous imidazo[1,2-a]pyridine derivatives?

Analogues like HS-173 (Ethyl 6-(5-(phenylsulfonamido)pyridin-3-yl)imidazo[1,2-a]pyridine-3-carboxylate) inhibit PI3Kα, reducing Akt/mTOR pathway activation in liver fibrosis models. IPD-196, another derivative, induces apoptosis in hepatocellular carcinoma via PI3K/Akt blockade .

Advanced Research Questions

Q. How can reaction yields be optimized for imidazo[1,2-a]pyridine derivatives under varying conditions?

Yield optimization strategies include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency .
  • Catalyst screening : Potassium carbonate improves deprotonation in tandem reactions .
  • Temperature control : Reflux at 80°C balances reaction rate and byproduct formation . A comparative study showed 76% yield using DMF vs. 44% in 2-propanol .

Q. What role does the bromo substituent play in cross-coupling reactions?

The bromo group at position 6 enables Suzuki-Miyaura couplings with boronic acids, forming biaryl structures. Reactivity is influenced by steric hindrance from the ethoxy group at position 8, requiring palladium catalysts (e.g., Pd(PPh3)4) and elevated temperatures (100°C) .

Q. How are computational methods applied to study this compound’s electronic properties?

Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity. For ethyl 2-ethylimidazo[1,2-a]pyridine-3-carboxylate, DFT revealed electron-withdrawing effects of the carboxylate group, aligning with experimental IR spectra .

Q. How can contradictions in spectral data during structural elucidation be resolved?

Discrepancies between predicted and observed NMR shifts are addressed by:

  • 2D NMR (COSY, HSQC) : Correlates coupled protons and carbons .
  • Crystallographic validation : Resolves ambiguities in regiochemistry (e.g., distinguishing position 2 vs. 3 substitution) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 6-bromo-8-ethoxyimidazo[1,2-a]pyridine-3-carboxylate
Reactant of Route 2
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Ethyl 6-bromo-8-ethoxyimidazo[1,2-a]pyridine-3-carboxylate

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